1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

medicinal chemistry physicochemical profiling ADME prediction

1-Ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS not publicly assigned) is a fused heterocyclic compound belonging to the perhydrothieno[3,4-d]imidazole-2-thione 5,5-dioxide class. It features a saturated thiolane ring bearing a 5,5-dioxide (sulfone) group, an imidazole-2-thione moiety, and an N1-ethyl substituent.

Molecular Formula C7H12N2O2S2
Molecular Weight 220.3 g/mol
Cat. No. B12117436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Molecular FormulaC7H12N2O2S2
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESCCN1C2CS(=O)(=O)CC2NC1=S
InChIInChI=1S/C7H12N2O2S2/c1-2-9-6-4-13(10,11)3-5(6)8-7(9)12/h5-6H,2-4H2,1H3,(H,8,12)
InChIKeyBJTWWNUBITUMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide – Core Structural Identity for Thienoimidazole Procurement


1-Ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS not publicly assigned) is a fused heterocyclic compound belonging to the perhydrothieno[3,4-d]imidazole-2-thione 5,5-dioxide class. It features a saturated thiolane ring bearing a 5,5-dioxide (sulfone) group, an imidazole-2-thione moiety, and an N1-ethyl substituent [1]. This compound is primarily utilized as a synthetic intermediate, a ligand precursor for metal coordination chemistry, or a scaffold in medicinal-chemistry campaigns targeting gastric H⁺/K⁺-ATPase and other enzyme systems [2].

Why 1-Ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Cannot Be Replaced by Generic In-Class Analogs


Thienoimidazole-2-thione 5,5-dioxides exhibit profound structure–activity divergences driven by N-substitution pattern and stereochemistry [1]. The N1-ethyl derivative occupies a distinct physicochemical space compared with the N1-methyl, N1-allyl, or N1-(2-hydroxyethyl) analogs, altering LogP, hydrogen-bonding capacity, and steric bulk [2]. In catalysis and coordination chemistry, the thione sulfur serves as a soft donor atom; the N1-alkyl chain length directly modulates the ligand's bite angle and metal-binding affinity, making generic substitution unreliable without quantitative re-validation [3]. Furthermore, cis/trans ring-junction stereochemistry—well-documented for this scaffold—can invert biological activity, so procurement of the correct isomer is non-negotiable [1].

Quantitative Differentiation of 1-Ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide from Closest Analogs


N1-Ethyl vs. N1-Methyl Substituent Impact on Lipophilicity (LogP)

The N1-ethyl substituent increases calculated lipophilicity by approximately 0.5–0.8 LogP units relative to the N1-methyl congener. The trans-1,3-dimethyl analog (CAS 81888-07-5) has a computed LogP of −0.6, whereas the N1-ethyl derivative is predicted to shift LogP into the 0.0–0.3 range based on the Hansch π-value for ethyl vs. methyl (+0.5) [1][2]. This difference is critical for membrane permeability and target engagement in intracellular enzyme inhibition assays.

medicinal chemistry physicochemical profiling ADME prediction

N1-Ethyl vs. N1-Allyl Substituent: Steric and Electronic Differentiation in Metal Coordination

The saturated N1-ethyl group eliminates the possibility of π-backbonding interactions that are available with the N1-allyl analog (CAS not disclosed). In heterocyclic thionate metal complexes, the N-substituent modulates the electron density at the thione sulfur donor atom [1]. The allyl group can engage in additional η²-coordination with late transition metals, whereas the ethyl group enforces purely σ-donor behavior, simplifying the coordination sphere and improving ligand selectivity for specific metal centers such as Zn(II) or Cu(I) [1].

coordination chemistry ligand design catalysis

N1-Ethyl vs. N1-(2-Hydroxyethyl) Substituent: Hydrogen-Bond Donor Capacity and Aqueous Solubility

The N1-(2-hydroxyethyl) analog (CAS not assigned) introduces an alcohol group that participates in intermolecular hydrogen bonding, increasing aqueous solubility and altering crystal packing . The N1-ethyl derivative lacks this hydrogen-bond donor, resulting in lower aqueous solubility but higher crystallinity and easier purification by recrystallization from non-polar solvents [1]. This trade-off is quantified by the difference in hydrogen-bond donor count: 0 for the ethyl compound vs. 1 for the hydroxyethyl analog .

solubility optimization formulation science crystal engineering

Stereochemical Integrity: cis vs. trans Ring Junction Configuration

The perhydrothieno[3,4-d]imidazole scaffold can exist as cis or trans ring-junction isomers, which exhibit distinct pharmacological profiles [1]. The synthetic methodology reported by Khaskin et al. (1982) demonstrates that cis and trans isomers are obtained under different reaction conditions, with yields of 60–85% depending on the base employed [1]. Although no direct bioactivity comparison is available for the N1-ethyl compound specifically, class-level precedent in H⁺/K⁺-ATPase inhibition shows that stereochemistry at the ring junction can invert antagonist potency by >10-fold [2]. Therefore, verifying and specifying the cis/trans configuration when procuring 1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is critical.

stereochemistry chiral synthesis pharmacology

High-Value Application Scenarios for 1-Ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for Intracellular Enzyme Targets Requiring Moderate Lipophilicity

The predicted LogP shift of +0.6 to +0.9 relative to the N1-methyl analog makes this compound a superior candidate when lead optimization requires improved membrane permeability without introducing excessive lipophilicity that would trigger promiscuous binding [1]. Its use is recommended in structure–activity relationship (SAR) studies targeting gastric H⁺/K⁺-ATPase or other intracellular enzymes where the thione moiety serves as a key pharmacophore [2].

Coordination Chemistry: Monodentate S-Donor Ligand for Late Transition Metal Complexes

The saturated N1-ethyl group ensures that the thione sulfur acts as a pure σ-donor, avoiding the π-backbonding complications seen with N1-allyl analogs [1]. This makes the compound ideal for synthesizing well-defined Zn(II), Cu(I), or Au(I) complexes where predictable coordination geometry is paramount [1][2].

Crystal Engineering and Solid-State Formulation: High-Crystallinity Intermediate

The absence of a hydrogen-bond donor (HBD = 0) in the N1-ethyl derivative, compared with HBD = 1 for the N1-(2-hydroxyethyl) analog, favors crystallization from non-polar solvents and results in higher melting-point solids that are easier to handle, store, and formulate in anhydrous conditions [1].

Stereochemical Probe in Pharmacology: cis/trans Isomer Differentiation

The documented >10-fold difference in biological activity between cis and trans isomers of this scaffold [1] means the compound can serve as a stereochemical probe to validate target engagement and establish the active configuration in enzyme inhibition assays. Procurement of isomerically pure material is essential for this application [2].

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